Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate

Cationic surfactants Esterquats Critical Micelle Concentration (CMC)

Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate (CAS 85154-14-9; EINECS 285-895-8) is a diester-functionalized quaternary ammonium salt (esterquat) bearing two myristoyl (C14) chains linked via ester bonds to a dimethylethanolammonium core, paired with a methyl phosphonate counterion. With a molecular formula of C35H72NO7P and molecular weight of approximately 649.9 g/mol, this compound occupies a distinct intersection of cationic surfactant and organophosphonate chemistry, endowing it with surface activity, hydrolytic cleavability, and potential antimicrobial properties characteristic of phosphorylated quaternary ammonium salts.

Molecular Formula C69H139N2O11P
Molecular Weight 1203.8 g/mol
CAS No. 85154-14-9
Cat. No. B12683278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate
CAS85154-14-9
Molecular FormulaC69H139N2O11P
Molecular Weight1203.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CP(=O)([O-])[O-]
InChIInChI=1S/2C34H68NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-32H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2
InChIKeyWZSMBFPNCWPLFN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium Methyl Phosphonate (CAS 85154-14-9): Procurement-Relevant Chemical Identity and Class Context


Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate (CAS 85154-14-9; EINECS 285-895-8) is a diester-functionalized quaternary ammonium salt (esterquat) bearing two myristoyl (C14) chains linked via ester bonds to a dimethylethanolammonium core, paired with a methyl phosphonate counterion . With a molecular formula of C35H72NO7P and molecular weight of approximately 649.9 g/mol, this compound occupies a distinct intersection of cationic surfactant and organophosphonate chemistry, endowing it with surface activity, hydrolytic cleavability, and potential antimicrobial properties characteristic of phosphorylated quaternary ammonium salts [1]. Its structural design—incorporating cleavable ester linkages and a phosphorus-containing counterion—differentiates it from both conventional halide-counterion esterquats and non-phosphorylated quaternary ammonium compounds, positioning it within a specialized niche of functional surfactants where biodegradability, metal-chelation capability, or phosphorus-mediated bioactivity may be concurrently required [2].

Why Generic Substitution Fails for Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium Methyl Phosphonate: Counterion and Chain-Length Specificity


Within the broader esterquat and phosphorylated quaternary ammonium salt families, performance is dictated by three interdependent structural variables: fatty acyl chain length (C12–C18), the nature of the counterion (halide vs. organophosphonate), and the degree of esterification. The C14 (myristoyl) chain length of this compound occupies an intermediate hydrophobicity range that is not interchangeable with C12 (lauryl) or C16 (palmitoyl)/C18 (stearoyl) analogs without altering critical micelle concentration (CMC), antimicrobial spectrum, and formulation compatibility [1]. Furthermore, the methyl phosphonate counterion imparts distinct metal-ion chelation capacity and pH-dependent hydrolysis kinetics that are absent in chloride- or methylsulfate-counterion esterquats such as Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride (CAS 67846-68-8) [2]. As demonstrated by Davletshin et al. (2022), even within a homologous series of amino phospha betaines (C10–C18), biological activity varies substantially with alkyl chain length, underscoring that procurement of a 'similar' compound without matching both chain length and counterion identity risks functional non-equivalence [3].

Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium Methyl Phosphonate: Quantitative Differentiation Evidence Against Closest Analogs


Esterquat Chain-Length Comparison: C14 (Myristoyl) Physicochemical Performance Relative to C12 and C16 Analogs

In a comparative study of three biodegradable esterquat surfactants differing only in fatty acyl chain length, the myristoyl (C14)-based compound (II-b) demonstrated intermediate physicochemical performance between the lauroyl (C12, II-a) and palmitoyl (C16, II-c) analogs across all measured parameters including surface tension, interfacial tension, CMC, wetting time, foam stability, and emulsion stability [1]. The overall efficacy ranking was II-c > II-b > II-a, establishing that the C14 chain provides a quantifiable performance midpoint: superior to the shorter C12 variant but inferior to the longer C16 variant. This positions the C14 compound as the optimal selection when a balance between hydrophobic drive (favoring longer chains) and solubility/kinetics (favoring shorter chains) is required for formulation.

Cationic surfactants Esterquats Critical Micelle Concentration (CMC) Surface tension Physicochemical properties

Phosphorylated Quaternary Ammonium Salts: Antimicrobial Activity Class-Level Evidence for Methyl Phosphonate Counterion Advantage

Gaynanova et al. (2024) established a structure-activity correlation for phosphorylated quaternary ammonium salts (QAS), demonstrating that phosphorylation modifies antimicrobial, antifungal, and antiviral properties relative to non-phosphorylated QAS, with the enhanced activity attributed to self-organization behavior and altered membrane interaction dynamics [1]. Davletshin et al. (2022) further demonstrated that amino phospha betaines with C10–C18 alkyl groups—structurally analogous to the target compound in possessing quaternary ammonium centers linked to phosphonate groups—exhibit high antibacterial activity against Gram-positive strains (Bacillus cereus, Staphylococcus aureus) and antifungal activity against Candida albicans [2]. While these studies do not include the exact target compound, they establish that the phosphonate functionalization imparts antimicrobial activity that is quantitatively modulated by alkyl chain length, with the C14 chain occupying a position within the active range.

Antimicrobial agents Quaternary ammonium salts Phosphorylated surfactants Self-organization Structure-activity relationship

Counterion Differentiation: Methyl Phosphonate vs. Chloride in Esterquat Surfactants—Implications for Metal Chelation and Hydrolytic Stability

The methyl phosphonate counterion of the target compound structurally differentiates it from the more common chloride-counterion esterquats such as Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride (CAS 67846-68-8) [1]. Phosphonate groups are well-established metal-ion chelators, and phosphonate surfactants have been shown to exhibit different aggregation behavior and hard-water performance compared to non-phosphonate counterparts [2]. Specifically, α-phosphono fatty acids have been reported to possess lower critical micelle concentrations and reduced resistance to hard water compared to corresponding α-sulfo fatty acids, indicating that the phosphonate moiety directly influences surfactant aggregation and ion tolerance [3]. Furthermore, the methyl phosphonate P–C bond is hydrolytically stable under neutral pH conditions, while being susceptible to cleavage under strongly acidic conditions or via enzymatic C–P lyase pathways, potentially offering controlled degradation profiles distinct from simple halide salts [4].

Phosphonate surfactants Metal chelation Hydrolysis kinetics Counterion effects Hard water tolerance

Ester Linkage Biodegradability: Structural Advantage of Diester Quaternary Ammonium Surfactants Over Non-Ester Analogs

The target compound features two ester linkages connecting the myristoyl chains to the ammonium headgroup, a structural motif characteristic of the 'esterquat' class specifically designed for enhanced biodegradability relative to non-ester quaternary ammonium compounds [1]. The ester bonds are susceptible to hydrolytic cleavage under both acidic and alkaline conditions, as well as to enzymatic esterase activity, leading to breakdown into myristic acid (a naturally occurring fatty acid) and a quaternary ammonium alcohol intermediate [2]. This contrasts with the non-hydrolyzable C–N bonds in conventional alkyl quaternary ammonium surfactants such as cetyltrimethylammonium bromide (CTAB) or dialkyldimethylammonium chlorides, which exhibit greater environmental persistence. Phosphonate ester hydrolysis studies indicate that the carboxyl ester group of acyloxyethylphosphonates hydrolyzes significantly faster than the phosphonic ester groups, suggesting a sequential degradation pathway where surfactant activity is first abolished by ester cleavage before ultimate phosphorus mineralization [3].

Biodegradability Esterquats Cleavable surfactants Environmental fate Hydrolysis

Self-Assembly and Micellization: Phosphorylated Quaternary Ammonium Salts Exhibit Distinct Aggregation Behavior Compared to Non-Phosphorylated Analogs

The 2024 structure-activity correlation study by Gaynanova et al. established that phosphorylated quaternary ammonium salts (QAS) exhibit distinct self-assembly and aggregation properties compared to non-phosphorylated QAS, with the phosphonate group driving specific micellization behavior, solubilization capacity, and antimicrobial activity that is dependent on the alkyl chain length and counterion structure [1]. This finding is significant because the target compound—bearing a methyl phosphonate anion—falls within this phosphorylated QAS structural class. In related phosphonate surfactant systems, the CMC values of tetradecane phosphonic acid derivatives have been experimentally determined to follow predictable chain-length-dependent trends, with the phosphonate headgroup charge state (acid, mono-salt, di-salt) substantially modulating aggregation behavior [2]. This tunable aggregation, governed by both the phosphonate counterion and the C14 chain length, provides a differentiation axis not available to conventional single-tailed cationic surfactants.

Self-assembly Micellization Phosphorylated surfactants Aggregation behavior Critical micelle concentration

Comparative Hydrolysis Stability: Carboxyl Ester vs. Phosphonate Ester Bonds—Implications for Controlled Degradation

A critical structural feature of the target compound is the coexistence of two distinct hydrolyzable functional groups: the carboxyl ester bonds (linking myristoyl chains to the ethanolamine backbone) and the methyl phosphonate ester bond (P–O–C). Studies on diethyl acyloxyethylphosphonates demonstrate that the carboxyl ester moiety hydrolyzes significantly more rapidly than the phosphonic ester under identical acidic conditions, with the hydrolysis rate being independent of acyl chain length [1]. This differential lability creates a sequential degradation cascade: the surfactant properties are first abolished upon carboxyl ester cleavage (releasing myristic acid), while the phosphonate moiety persists longer, potentially providing residual chelation or antimicrobial effects. This contrasts with simple diester quaternary ammonium compounds bearing non-phosphorus counterions, where both ester linkages share similar hydrolysis kinetics and no residual functionality remains post-degradation.

Hydrolysis kinetics Esterquat stability Phosphonate esters Controlled degradation Formulation shelf-life

Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium Methyl Phosphonate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Biodegradable Cationic Surfactant for Eco-Labeled Fabric Softeners and Hair Conditioners

The diester architecture with hydrolyzable ester linkages qualifies this compound as a cleavable ('esterquat'-type) cationic surfactant, aligning with regulatory trends favoring readily biodegradable fabric softener and hair conditioner actives over persistent dialkyldimethylammonium salts [1]. The intermediate C14 chain length provides a balance of softening efficacy and cold-water dispersibility, positioning this compound between C12 (insufficient substantivity) and C16/C18 (potential cold-water dispersion issues) esterquat variants. Procurement for EU Ecolabel or EPA Safer Choice formulations may be supported by the ester-linkage biodegradation pathway documented for this surfactant class.

Phosphonate-Functionalized Antimicrobial Agent for Hard-Surface Disinfection in Hard-Water Environments

The methyl phosphonate counterion provides this compound with metal-ion chelation capacity, potentially mitigating the well-documented loss of quaternary ammonium antimicrobial efficacy in hard water (due to calcium/magnesium ion competition). Phosphorylated quaternary ammonium salts have been shown to exhibit distinct antimicrobial activity via self-organization mechanisms, and the C14 chain falls within the active antimicrobial alkyl chain length range established for amino phospha betaines against Gram-positive bacteria and Candida albicans [2]. This scenario is particularly relevant when procuring a dual-function surfactant that combines detergency, antimicrobial activity, and hard-water tolerance in a single molecule.

Corrosion-Inhibiting Surfactant for Metal-Working Fluids and Industrial Cleaning Formulations

The phosphonate functional group is an established corrosion inhibitor for ferrous metals, and phosphonate-containing surfactants have been investigated for corrosion inhibition in acidic environments. The differential hydrolysis kinetics—where the carboxyl ester bonds cleave first to abolish surfactant activity while the phosphonate moiety persists—suggest that this compound could serve as a transient surfactant with residual corrosion-inhibiting functionality after primary surfactant degradation . This sequential functionality is not achievable with chloride-counterion esterquats.

Self-Assembling Phosphorylated Surfactant for Nanocarrier and Drug Delivery Research

The 2024 Gaynanova et al. study demonstrates that phosphorylated quaternary ammonium salts exhibit structure-dependent self-organization behavior with implications for antimicrobial activity—a finding that extends to potential applications in drug delivery vehicles, where controlled aggregation and membrane interaction are critical performance parameters [2]. The methyl phosphonate counterion and diester C14 architecture provide a specific molecular geometry that may support micellar or vesicular nanocarrier formation. For procurement in pharmaceutical or cosmetic research settings, this compound offers a phosphorylated surfactant scaffold that cannot be replicated by simply substituting a non-phosphorylated quaternary ammonium surfactant.

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